molecular formula C5H9ClN2O2S B6190533 3-methanesulfonylazetidine-3-carbonitrile hydrochloride CAS No. 2648962-90-5

3-methanesulfonylazetidine-3-carbonitrile hydrochloride

Cat. No. B6190533
CAS RN: 2648962-90-5
M. Wt: 196.7
InChI Key:
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Description

3-Methanesulfonylazetidine-3-carbonitrile hydrochloride, also referred to as 3-MSAH, is a white crystalline powder with a molecular weight of 208.64 g/mol and a melting point of 154-156 °C. It is a derivative of azetidine, a five-membered heterocyclic compound, and is used in organic synthesis. 3-MSAH is a useful building block in organic synthesis, as it can be used to form various derivatives and can be used in the synthesis of a variety of compounds, such as amino acids, heterocycles, and peptides.

Mechanism of Action

The mechanism of action of 3-MSAH is not yet fully understood. However, it is believed that the hydrochloride group of 3-MSAH acts as a proton donor in the reaction, which facilitates the formation of a new bond between the carbon and nitrogen atoms of the molecule. This new bond is then used to form various derivatives and compounds, such as amino acids, peptides, and heterocycles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MSAH have not been fully studied. However, it is believed that 3-MSAH may have some beneficial effects on the body, including aiding in the synthesis of proteins and other macromolecules, as well as acting as a precursor for the synthesis of various drugs.

Advantages and Limitations for Lab Experiments

3-MSAH has several advantages and limitations when used in laboratory experiments. One of the main advantages of 3-MSAH is its high solubility in various organic solvents, making it easy to work with in the laboratory. In addition, 3-MSAH is a relatively stable compound and can be stored for long periods of time without degradation. However, 3-MSAH is also sensitive to light and air and should be stored in a dark, dry place.

Future Directions

There are several potential future directions for the use of 3-MSAH. One potential direction is in the development of new drugs, as 3-MSAH can be used as a starting material in the synthesis of various drugs, such as antibiotics, antifungal agents, and antiviral agents. Additionally, 3-MSAH could be used in the synthesis of various peptides, heterocycles, and other compounds for use in drug discovery and development. Finally, 3-MSAH could be used in the development of new materials, such as polymers and nanomaterials, for use in various applications.

Synthesis Methods

3-MSAH can be synthesized from the reaction of 3-methanesulfonylazetidine-3-carbonitrile (3-MSA) with hydrochloric acid. The reaction is carried out in a solvent, such as methanol or ethanol, at a temperature of 80-90 °C for 1-2 hours. The reaction produces 3-MSAH as a white crystalline powder, which can then be isolated and purified by recrystallization.

Scientific Research Applications

3-MSAH is used in a variety of scientific research applications, such as peptide synthesis, organic synthesis, and drug discovery. It is used as a starting material in the synthesis of various heterocycles and can be used to synthesize a variety of compounds, such as amino acids, peptides, and heterocycles. In addition, 3-MSAH is used as a reagent in the synthesis of various drugs, such as antibiotics, antifungal agents, and antiviral agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methanesulfonylazetidine-3-carbonitrile hydrochloride involves the reaction of 3-azetidinone with methanesulfonyl chloride followed by reaction with sodium cyanide and hydrochloric acid.", "Starting Materials": [ "3-azetidinone", "methanesulfonyl chloride", "sodium cyanide", "hydrochloric acid" ], "Reaction": [ "3-azetidinone is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 3-methanesulfonylazetidin-3-one.", "The resulting product is then reacted with sodium cyanide in the presence of a solvent such as dimethylformamide to form 3-methanesulfonylazetidine-3-carbonitrile.", "Finally, the product is treated with hydrochloric acid to form 3-methanesulfonylazetidine-3-carbonitrile hydrochloride." ] }

CAS RN

2648962-90-5

Molecular Formula

C5H9ClN2O2S

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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